(2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid
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Overview
Description
(2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a naphthyloxy group attached to the acetyl moiety, which is further linked to the amino group of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid typically involves the following steps:
Formation of the Naphthyloxy Acetyl Intermediate: This step involves the reaction of 2-naphthol with acetyl chloride in the presence of a base such as pyridine to form 2-(2-naphthyloxy)acetyl chloride.
Coupling with Amino Acid: The intermediate is then reacted with (S)-alanine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The naphthyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyloxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthyloxy group may play a role in binding to hydrophobic pockets, while the amino acid backbone may facilitate interactions with polar residues.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[2-(2-phenoxy)acetyl]amino}propanoic acid
- (2S)-2-{[2-(2-benzyloxy)acetyl]amino}propanoic acid
Uniqueness
(2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and physical properties compared to its phenoxy and benzyloxy analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(2S)-2-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid |
InChI |
InChI=1S/C15H15NO4/c1-10(15(18)19)16-14(17)9-20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI Key |
OYWVWLMGRUMNDR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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